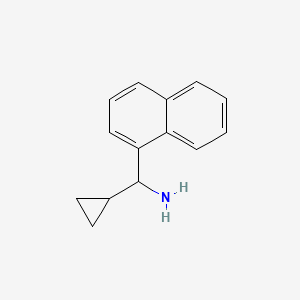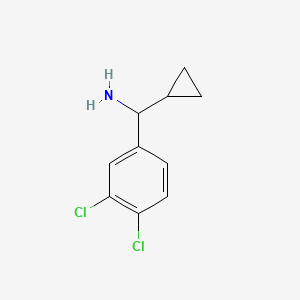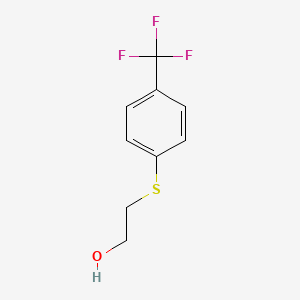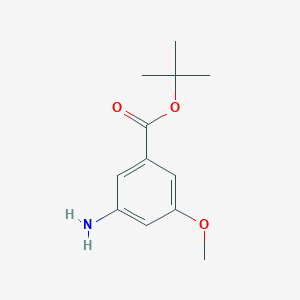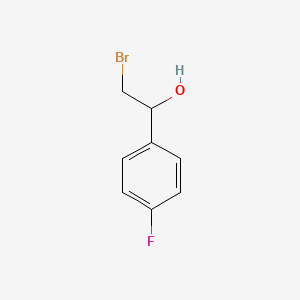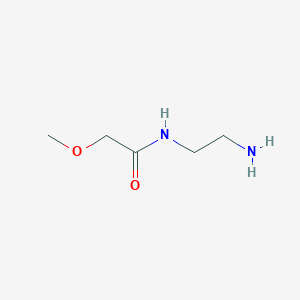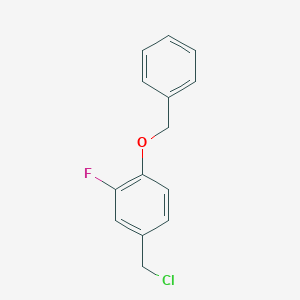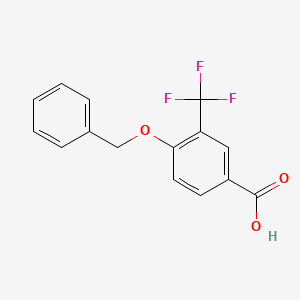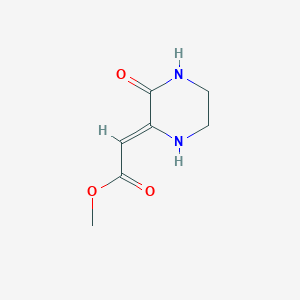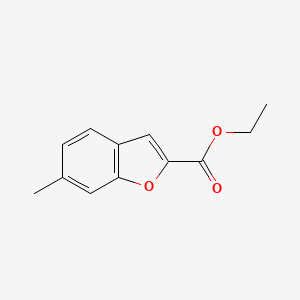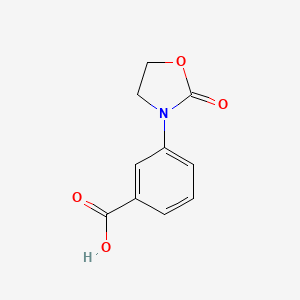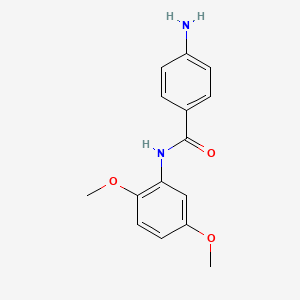
2-Benzyloxazole-4-carboxylic acid
説明
2-Benzyloxazole-4-carboxylic Acid (CAS# 53697-48-6) is a research chemical . It has a molecular weight of 203.19 and a molecular formula of C11H9NO3 . The IUPAC name for this compound is 2-benzyl-1,3-oxazole-4-carboxylic acid .
Molecular Structure Analysis
The carbon and oxygen in the carbonyl are both sp2 hybridized which gives a carboxylic acid a trigonal planar shape . The structure of this compound includes a benzyl group attached to the 2-position of the oxazole ring and a carboxylic acid group at the 4-position .
科学的研究の応用
Polymer Synthesis
2-Benzyloxazole-4-carboxylic acid derivatives have been utilized in the synthesis of thermotropic polyesters. These polyesters, characterized by properties like inherent viscosities, differential scanning calorimetry, and wide-angle X-ray scattering, demonstrate interesting structure/property relationships, particularly in their formation of nematic melts (Kricheldorf & Thomsen, 1992).
Medicinal Chemistry
In medicinal chemistry, benzoxazole derivatives synthesized from this compound have been explored for potential antimicrobial properties. For example, novel benzoxazole-based 1,3,4-oxadiazoles have been synthesized and evaluated for their activity against various bacteria (Vodela, Mekala, Danda & Kodhati, 2013).
Nanotechnology
In nanotechnology, Ag@TiO2 nanocomposites using benzoxazole derivatives have been synthesized. These are employed as catalysts for efficient one-pot synthesis of benzoxazole derivatives in aqueous media, showcasing the material's versatility and potential for various applications (Maleki et al., 2015).
Fluorescent Probes
This compound derivatives have been used in the development of fluorescent probes for sensing pH and metal cations. This includes applications in detecting magnesium and zinc cations and the response to pH changes (Tanaka et al., 2001).
Anti-Inflammatory Research
In the field of pharmacology, benzoxazole derivatives from this compound have been studied for anti-inflammatory and cytotoxic activities. Some derivatives have shown promising results in in vitro assays, with significant activities comparable to standard drugs (Thakral et al., 2022).
Antioxidant Studies
Investigations into the antioxidant properties of benzoxazole derivatives have also been conducted. Studies have found that certain derivatives exhibit noteworthy antioxidant activities, providing insights into their potential therapeutic applications (Paralapalli et al., 2014).
特性
IUPAC Name |
2-benzyl-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-11(14)9-7-15-10(12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYBOSNJNOVYKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
